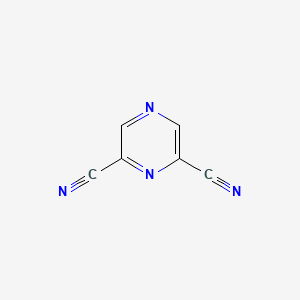

pyrazine-2,6-dicarbonitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

pyrazine-2,6-dicarbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTNLQQGRYTCJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C=N1)C#N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance and Electronic Features of Pyrazine 2,6 Dicarbonitrile

The structure of pyrazine-2,6-dicarbonitrile is characterized by a pyrazine (B50134) ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4. This core is substituted with two nitrile (-C≡N) groups at the 2 and 6 positions. The presence and positioning of these functional groups are pivotal to the compound's chemical behavior.

The two nitrogen atoms in the pyrazine ring and the two cyano groups are strong electron-withdrawing groups. This electronic arrangement results in a significantly electron-deficient aromatic system. This electron deficiency is a key feature, influencing the molecule's reactivity and its interactions with other chemical species.

In push-pull molecules, where electron-donating groups are attached to the this compound core, the extent of intramolecular charge transfer (ICT) is a critical parameter. Research has shown that the 2,6-isomeric arrangement possesses a higher degree of aromaticity compared to its 2,3-isomer. rsc.org This increased aromaticity in the 2,6-isomer leads to a lower extent of intramolecular charge transfer. rsc.org This is a crucial distinction, as the degree of ICT significantly impacts the photophysical and electronic properties of the resulting materials.

The structural arrangement of this compound also influences the localization of its molecular orbitals. Theoretical studies on related dicyanopyrazine (DPZ) systems reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is typically localized on the pyrazine core, while the Highest Occupied Molecular Orbital (HOMO) is situated on the donor groups in substituted derivatives. researchgate.net This separation of orbitals is fundamental to its application in areas such as photoredox catalysis.

Position of Pyrazine 2,6 Dicarbonitrile Within the Broader Dicyanopyrazine Family

The dicyanopyrazine family encompasses isomers where the two cyano groups are positioned at different locations on the pyrazine (B50134) ring. The most commonly studied isomers are the 2,3- and 2,6-dicyanopyrazines. The position of these cyano groups significantly alters the molecule's symmetry, electronic properties, and, consequently, its applications.

A key differentiator between the 2,6- and 2,3-isomers is their electrochemical behavior. Comparative studies have shown that the 2,6-isomer, when incorporated into push-pull molecules, exhibits a deepened HOMO level and a larger HOMO-LUMO gap compared to the corresponding 2,3-isomer. rsc.org This difference in the energy levels of the frontier molecular orbitals has profound implications for the photoredox catalytic activity of these compounds.

The synthesis of these isomers also presents distinct challenges. While derivatives of pyrazine-2,3-dicarbonitrile (B77751) can often be prepared in high yields, the synthesis of pyrazine-2,6-dicarbonitrile and its derivatives can be more complex. rsc.org For instance, the synthesis of substituted 2,6-isomers often proceeds through a 3,5-dichlorothis compound intermediate, which can then undergo nucleophilic substitution or cross-coupling reactions. rsc.org

The table below provides a comparative overview of the properties of this compound and its more commonly studied isomer, pyrazine-2,3-dicarbonitrile.

| Property | This compound | Pyrazine-2,3-dicarbonitrile |

| Aromaticity | Higher | Lower |

| Intramolecular Charge Transfer (ICT) in Push-Pull Systems | Lower | Higher |

| HOMO-LUMO Gap in Push-Pull Systems | Larger | Smaller |

| Synthetic Accessibility | More challenging | More straightforward |

Overview of Academic Research Trajectories for Pyrazine 2,6 Dicarbonitrile

Direct Cyanation Approaches for this compound Synthesis

Direct cyanation involves the introduction of nitrile (–CN) groups onto a pre-existing pyrazine ring. These methods are often favored for their efficiency but can present challenges in terms of catalyst selection and reaction conditions.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. rsc.org For the synthesis of this compound, this typically involves the reaction of a 2,6-dihalopyrazine with a cyanide source, facilitated by a palladium or copper catalyst.

Commonly used cyanide sources include potassium cyanide (KCN), zinc cyanide (Zn(CN)₂), and copper(I) cyanide (CuCN). Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are frequently employed with Zn(CN)₂. The Rosenmund-von Braun reaction, using CuCN, is a classical alternative. However, the synthesis of this compound from precursors like 2,6-dibromopyrazine (B1357810) has proven to be challenging. Researchers have reported attempts using both CuCN/NaCN in DMF and Pd(PPh₃)₄/Zn(CN)₂ in DMF, indicating that established procedures for similar aromatic systems may not be directly transferable. echemi.comresearchgate.net The high electron deficiency of the pyrazine ring can influence the catalytic cycle, affecting oxidative addition and reductive elimination steps. chinesechemsoc.org Nickel-catalyzed systems have also emerged as a powerful, non-toxic alternative for the cyanation of various aryl halides, potentially offering another route for this transformation. nih.gov

Table 1: Examples of Attempted Transition Metal-Catalyzed Cyanation for this compound This table is generated based on described research attempts and may not represent successful syntheses.

| Starting Material | Cyanide Source | Catalyst | Solvent | Conditions | Outcome | Reference(s) |

|---|---|---|---|---|---|---|

| 2,6-Dibromopyrazine | CuCN / NaCN | None specified | DMF | Reflux | Unspecified challenges | echemi.com, researchgate.net |

Photochemical methods offer unique pathways for organic transformations by accessing excited states of molecules. Dicyanopyrazine (DPZ) derivatives, in particular, have been a subject of significant interest in photoredox catalysis due to their favorable electronic properties, such as a high chemical and photo-stability and a tunable HOMO-LUMO gap. mdpi.comresearchgate.net

The synthesis of dicyanopyrazine systems can be achieved through photochemical reactions. For instance, research has demonstrated the synthesis of 2,3-dicyanopyrazine dimers via a [2+2] photocycloaddition reaction. iaea.org While much of the literature focuses on 2,3-dicyanopyrazine isomers as organophotoredox catalysts, the underlying principles of photo-induced reactions could be adapted for the synthesis of other isomers like this compound. mdpi.comresearchgate.netrsc.org These routes often involve the generation of radical intermediates under mild conditions, providing an alternative to traditional thermal methods.

Condensation Reactions Utilizing Pyrazine Precursors

Building the pyrazine ring from acyclic components is a fundamental and widely used approach. This strategy allows for the construction of highly substituted pyrazines by carefully selecting the precursors.

A prevalent method for synthesizing the 2,3-dicyanopyrazine core involves the condensation of diaminomaleonitrile (B72808) (DAMN) with an α-diketone. mdpi.com This reaction is catalyzed by acids and proceeds via the formation of a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. unimas.mygoogle.com This strategy is highly effective for producing a wide array of substituted dicyanopyrazines. arkat-usa.orgresearchgate.net For the specific synthesis of this compound, a symmetrical 1,2-dicarbonyl compound that leads to the 2,6-substitution pattern upon condensation would be required. The versatility of this method lies in the variability of the α-dicarbonyl component, allowing access to diverse pyrazine structures. mdpi.com

Table 2: General Scheme for Dicyanopyrazine Synthesis via DAMN Condensation

| Precursor 1 | Precursor 2 | Product Type | General Conditions | Reference(s) |

|---|---|---|---|---|

| α-Diketone | Diaminomaleonitrile (DAMN) | Substituted Pyrazine-2,3-dicarbonitrile (B77751) | Acid catalysis (e.g., acetic acid) | google.com, arkat-usa.org, mdpi.com |

Derivatization from Halogenated Pyrazines

Halogenated pyrazines are versatile and crucial intermediates in the synthesis of functionalized pyrazine derivatives, including this compound. The electron-deficient nature of the pyrazine ring makes the halogen substituents highly susceptible to replacement. thieme-connect.demdpi.com

Nucleophilic aromatic substitution (SNAr) is a primary pathway for the functionalization of halopyrazines. dur.ac.uk Halogens on the pyrazine ring can be readily displaced by a variety of nucleophiles. thieme-connect.de To synthesize this compound, a 2,6-dihalopyrazine (e.g., 2,6-dichloropyrazine (B21018) or 2,6-dibromopyrazine) is treated with a cyanide nucleophile. echemi.comresearchgate.net

The reactivity of the halogen follows the typical trend for SNAr reactions, with fluorine being the most easily displaced, followed by chlorine, bromine, and iodine. The synthesis of precursors such as 3,6-dichloropyrazine-2-carbonitrile (B1371311) has been reported, which can then undergo further nucleophilic displacement of the remaining chlorine atoms. rsc.orggoogle.com This step-wise functionalization allows for the controlled introduction of different substituents if desired. The reaction is typically carried out in a polar aprotic solvent, such as DMF or DMSO, often at elevated temperatures to ensure complete conversion.

Structural Elaboration of Dicyanopyrazine Scaffolds

The dicyanopyrazine scaffold, particularly the this compound isomer, serves as a robust platform for constructing complex molecules with specific photoredox properties. rsc.orgrsc.org The core strategy involves the systematic modification of the pyrazine ring, transforming it into a versatile building block for push-pull systems, where electron-donating groups are attached to the electron-accepting dicyanopyrazine core. rsc.orgmdpi.com

A key intermediate for this structural elaboration is 3,5-dichlorothis compound. rsc.orgresearchgate.net The chlorine atoms on this molecule are susceptible to replacement through nucleophilic substitution or palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. rsc.org This allows for the introduction of a wide variety of functional groups, including methoxy (B1213986) (OMe), methylthio (SMe), and thienyl moieties, which act as electron donors. rsc.org By strategically altering the position of the cyano groups and the nature of the donor substituents, the electronic and photophysical properties of the resulting molecules can be finely tuned. rsc.orgrsc.org

These structural modifications aim to create powerful organic photoredox catalysts. rsc.orgrsc.org The push-pull arrangement within these molecules facilitates charge transfer, which is essential for their catalytic activity in visible-light-induced organic transformations. mdpi.comresearchgate.net Researchers have successfully synthesized series of these catalysts, demonstrating their diverse photoredox characteristics and broad applicability in modern photochemical reactions. rsc.orgrsc.org

For instance, compounds have been prepared from 3,5-dichlorothis compound and various nucleophiles, achieving yields between 24% and 72%. rsc.org The resulting molecules, however, have shown lower efficiency in certain catalytic reactions compared to their pyrazine-2,3-dicarbonitrile isomers, highlighting the critical influence of isomerism on the final properties. rsc.org

| Starting Material | Reagents/Conditions | Product Type | Key Feature |

|---|---|---|---|

| 3,5-Dichlorothis compound | Nucleophiles (e.g., thiophene (B33073) thiolates), Suzuki-Miyaura cross-coupling | Substituted Pyrazine-2,6-dicarbonitriles | Introduction of electron-donating groups to create push-pull systems. rsc.org |

| This compound Scaffold | Attachment of OMe, SMe, or thienyl donors | Push-Pull Photoredox Catalysts | Tunable photoredox properties for organic transformations. rsc.orgmdpi.com |

Mechanistic Investigations of this compound Formation

The formation of the this compound ring and its derivatives proceeds through several proposed mechanistic pathways, often involving the cyclization of acyclic precursors. A common starting material for many pyrazine syntheses is diaminomaleonitrile (DAMN). google.comgoogle.com

One general mechanism involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine, such as DAMN. nih.gov This reaction initially forms a dihydropyrazine intermediate. Subsequent oxidation and aromatization of this intermediate lead to the final pyrazine product. tandfonline.comresearchgate.nettandfonline.com The detection of dihydropyrazine during the reaction course supports this two-step process of condensation followed by dehydrogenation. tandfonline.comtandfonline.com

In syntheses starting from precursors other than 1,2-dicarbonyls, the mechanism adapts. For example, the reaction of isocyanides with carbonyl chlorides can generate an imidoyl chloride intermediate. nih.gov This reactive species can then undergo cyclization with DAMN to yield substituted pyrazine-2,3-dicarbonitriles. nih.gov

Another mechanistic approach focuses on facilitating the ring-closing step. In the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide, a related heterocyclic system, the formation of the pyrazine ring is thought to be enhanced by the presence of a good leaving group on the amino functionality of the acyclic precursor, iminodiacetonitrile (B147120) (IDAN). osti.gov This suggests a facile elimination pathway drives the cyclization to form the pyrazine ring. osti.gov Furthermore, the synthesis of certain pyrazine derivatives from DAMN is described as an oxidative cyclization, indicating that an oxidation step is integral to the ring formation mechanism. google.com

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazine derivatives to develop more environmentally benign, cost-effective, and efficient methods. researchgate.net These approaches focus on using non-toxic catalysts, safer solvents, and milder reaction conditions.

Several innovative green methods have been reported:

Aqueous Methanol (B129727) with Potassium Tert-Butoxide : A one-pot synthesis of pyrazine derivatives has been developed using aqueous methanol as the solvent and potassium tert-butoxide (t-BuOK) as the catalyst at room temperature. This method avoids the use of expensive or toxic metal catalysts and harsh reaction conditions, offering high yields in a simple procedure. researchgate.nettandfonline.com

Onion Extract as a Natural Catalyst : A novel approach utilizes an aqueous extract of onion as a natural, biodegradable acid catalyst. This method is performed at room temperature and is characterized by high atom economy, operational simplicity, short reaction times, and excellent yields (85-96%). ajgreenchem.com

Heterogeneous Catalysis : The use of solid, reusable catalysts aligns with green chemistry principles. Silica (B1680970) gel has been employed as an efficient catalyst for the one-pot synthesis of pyrazines. connectjournals.com Similarly, a heterogeneous catalyst based on a copper-bearing salen Schiff base anchored to a silica support (SBA-15) has been used for the synthesis of 5,6-dimethylpyrazine-2,3-dicarbonitrile in water, demonstrating the potential for recyclable catalysts in aqueous media. nih.gov

Catalyst-Free Dehydrogenation : Some methods achieve the final aromatization step without the need for a catalyst. The bubbling of oxygen through the reaction mixture under refluxing conditions can facilitate the dehydrogenation of dihydropyrazine intermediates, although this method may have scientific drawbacks. tandfonline.comajgreenchem.com

These greener approaches represent a significant advancement over classical methods that often rely on harsh reagents, heavy metal catalysts, and volatile organic solvents. ajgreenchem.comconnectjournals.com

| Green Method | Catalyst/Reagent | Solvent | Key Advantages | Yield |

|---|---|---|---|---|

| One-pot Condensation | Potassium tert-butoxide (t-BuOK) | Aqueous Methanol | Room temperature, cost-effective, avoids expensive catalysts. researchgate.nettandfonline.com | High |

| Biocatalysis | Onion Extract | Aqueous | Environmentally benign, simple, short reaction time, high atom economy. ajgreenchem.com | 85-96% ajgreenchem.com |

| Heterogeneous Catalysis | Silica Gel | Not specified | Efficient, reusable catalyst, mild conditions. connectjournals.com | Not specified |

| Heterogeneous Catalysis | Cu-salen Schiff base on SBA-15 | Water | Recyclable catalyst, use of water as solvent. nih.gov | Not specified |

Electron-Deficient Character and Redox Behavior

This compound is characterized by its significant electron-deficient nature, a consequence of the cumulative electron-withdrawing effects of the two nitrogen atoms within the pyrazine ring and the two nitrile groups. This inherent electronic property profoundly influences its reactivity and electrochemical behavior. The pyrazine ring itself is a π-deficient system, and the addition of two strongly electron-withdrawing cyano groups further depletes the electron density of the aromatic core. This electron deficiency is a key factor in the compound's susceptibility to nucleophilic attack and its behavior in redox reactions. acs.orgthieme-connect.de

Electrochemical Reduction Processes

The electron-deficient character of this compound is clearly demonstrated in its electrochemical reduction behavior. The presence of multiple nitrogen atoms and cyano groups creates a system that readily accepts electrons. For instance, a related compound, 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, which also possesses a pyrazine dicarbonitrile core, exhibits strong electron-deficient properties and is easily reduced. researchgate.netarkat-usa.org Its reduction potentials have been measured at -0.01 V and -1.02 V in acetonitrile (B52724) (vs. Ag/AgCl). researchgate.netarkat-usa.org

The electrochemical properties can be tuned by modifying the pyrazine ring system. For example, the introduction of additional pyrazine units into a macrocycle leads to a more electron-deficient character, as evidenced by less negative reduction potentials. acs.orgnih.gov This trend highlights the direct relationship between the number of pyrazine units and the electron-accepting ability of the molecule. acs.orgnih.gov The first reduction potential (Ered1) is a key indicator of this electron deficiency; a less negative value signifies a better electron acceptor. acs.orgnih.gov

The solvent can also influence the reduction potentials. For 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile, switching to a more electron-donating solvent like DMSO shifts the first reduction to a more positive potential (+0.08 V vs. Ag/AgCl). researchgate.net

Below is a table summarizing the reduction potentials of pyrazine dicarbonitrile derivatives and related compounds.

| Compound/System | Solvent | 1st Reduction Potential (V) | 2nd Reduction Potential (V) | Reference Electrode |

| 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile | MeCN | -0.01 | -1.02 | Ag/AgCl |

| 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile | DMSO | +0.08 | -0.52 / -0.72 (overlapping) | Ag/AgCl |

| 2,3-di-(2-pyridyl)quinoxaline-6,7-dicarbonitrile | DMSO | -0.88 | N/A | SCE |

| Octathienyl-tetra-2,3-pyrazinoporphyrazine-Zn(II) | DMF | -0.91 | -0.68 to -0.76 | Fc/Fc+ |

| Octathienyl-tetra-2,3-pyrazinoporphyrazine-Zn(II) | DMSO | -0.79 | N/A | Fc/Fc+ |

Table 1: Electrochemical Reduction Potentials of Pyrazine Dicarbonitrile Derivatives and Analogs. researchgate.netacs.org

Impact on Reactivity Profiles

The pronounced electron-deficient character of the pyrazine ring in this compound makes it highly susceptible to nucleophilic substitution reactions. acs.org The nitrogen atoms in the pyrazine ring exert a negative inductive effect, which significantly lowers the electron density at the carbon atoms, thereby activating them for nucleophilic attack. acs.orgnih.gov This enhanced reactivity is particularly evident when compared to analogous benzene (B151609) derivatives like phthalonitriles. nih.govresearchgate.netresearchgate.net

For example, nucleophilic substitution reactions on pyrazine derivatives proceed much more efficiently than on their phthalonitrile (B49051) counterparts. acs.orgnih.gov This heightened reactivity allows for the synthesis of various substituted pyrazine compounds under milder conditions. The electron-withdrawing nature of the pyrazine core facilitates the displacement of leaving groups, enabling the introduction of a wide range of functional groups. iucr.org

Reactivity of Nitrile Functionalities in this compound

The nitrile groups of this compound are key to its versatile reactivity, serving as precursors for the construction of larger, more complex molecular systems. Their electrophilic nature, enhanced by the electron-deficient pyrazine core, allows them to participate in a variety of chemical transformations.

Cyclization Reactions to Macrocyclic Systems (e.g., Porphyrazines, Tetrazoles)

A prominent reaction of this compound and its derivatives is template-assisted cyclotetramerization to form porphyrazines, which are structural analogs of phthalocyanines. researchgate.netarkat-usa.org This reaction typically involves heating the dinitrile precursor in the presence of a metal salt, which acts as a template for the formation of the macrocyclic ring. For instance, the cyclotetramerization of 1,2,5-thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile in the presence of magnesium butoxide or indium(III) chloride yields the corresponding magnesium and indium porphyrazine complexes. researchgate.netarkat-usa.org

The resulting tetrapyrazinoporphyrazines (TPyzPAs) are themselves highly electron-deficient macrocycles. acs.org This electron deficiency can be further tuned by the substituents on the pyrazine rings. researchgate.net The electron-deficient nature of the starting dinitrile can sometimes lead to side reactions, such as nucleophilic substitution of the cyano groups, during the cyclization process. researchgate.net

The nitrile functionalities can also be involved in the formation of other heterocyclic systems, such as tetrazoles. The reaction of the nitrile group with an azide (B81097) source can lead to the formation of a tetrazole ring, a transformation that has been utilized in the synthesis of energetic materials. mdpi.com

Reactions under Various Conditions (e.g., Hydrolysis, Amination)

The reaction of electron-poor aryl nitriles with thiols can lead to the formation of a transient tetrahedral amino dithioacetal (ADTA). In the case of a pyrazine bis-nitrile, this intermediate can undergo a subsequent intramolecular cyclization, where the newly formed amino group is trapped by the second nitrile group. acs.org

Participation in Donor-Acceptor (D-A) Molecular Architectures

The strong electron-accepting (acceptor) properties of the this compound unit make it an excellent component in the design of donor-acceptor (D-A) molecular architectures. researchgate.netnih.gov In these systems, the electron-deficient pyrazine dicarbonitrile moiety is covalently linked to an electron-rich (donor) component. This arrangement can lead to intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. acs.org

The efficiency of this ICT process is directly related to the electron-deficient character of the acceptor unit. acs.org The more electron-deficient the pyrazine-based acceptor, the stronger the quenching of fluorescence and the more efficient the charge transfer. acs.orgnih.gov This property is crucial for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), photovoltaic materials, and supercapacitors. nih.gov

For instance, a D-A molecule composed of carbazole (B46965) (donor) and a fused pyrazine-anthraquinone (acceptor) system has demonstrated excellent specific capacitance in supercapacitor applications. nih.gov The design of such D-A systems allows for the fine-tuning of the electronic and photophysical properties of the resulting materials. By systematically modifying the donor and acceptor components, it is possible to control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's absorption, emission, and charge transport characteristics. researchgate.net

Intramolecular Charge Transfer (ICT) Characteristics

Intramolecular charge transfer (ICT) is a phenomenon where an electron migrates from an electron-donor (D) part to an electron-acceptor (A) part of the same molecule upon photoexcitation. bioengineer.orgossila.com This process results in a spatially separated, charge-separated excited state (D+–A−) with a significantly larger dipole moment than the ground state. ossila.com this compound serves as an effective electron-acceptor unit in the design of molecules exhibiting ICT. ossila.com

The extent of ICT can be influenced by the molecular structure and the surrounding environment. For instance, in push-pull molecules based on dicyanopyrazine, the location of the LUMO (Lowest Unoccupied Molecular Orbital) is on the pyrazine core, while the HOMO (Highest Occupied Molecular Orbital) is situated on the donor groups. researchgate.net This spatial separation of frontier orbitals facilitates the charge transfer character. researchgate.net

A study comparing isomers of disubstituted pyrazine dicarbonitriles revealed that the extent of ICT is influenced by the position of the cyano groups. rsc.org The 2,3-isomeric dicyanopyrazines generally exhibit a higher degree of ICT compared to the 2,6-isomers. rsc.org This difference is attributed to the higher aromaticity of the pyrazine ring in the 2,6-isomer, which leads to a lower extent of intramolecular charge transfer. rsc.org The introduction of a sulfidic linker between the donor and the pyrazine acceptor can also diminish the D-A interaction, thereby reducing ICT. rsc.org

The efficiency of ICT can be experimentally observed through solvatochromism, where the emission wavelength of a compound shifts with the polarity of the solvent. researchgate.net A significant redshift in emission in more polar solvents is characteristic of a highly polar excited state, indicative of strong ICT. researchgate.net

Table 1: Comparison of Aromaticity and ICT in Dicyanopyrazine Isomers

| Compound | Pyrazine Ring Aromaticity (I6 Index) | Relative ICT Extent |

|---|---|---|

| Unsubstituted Pyrazine | 88.8 | - |

| 2,3-Isomer (Compound 7) | 71.2 | Higher |

| 2,6-Isomer (Compound 12) | 90.8 | Lower |

Data sourced from a comparative study on dicyanopyrazine isomers. rsc.org

Push-Pull Molecular Design Strategies

The "push-pull" concept is a powerful strategy in molecular engineering to create materials with tailored electronic and optical properties. rsc.orgcore.ac.uk This design involves covalently linking an electron-donating group (the "push") to an electron-accepting group (the "pull") through a π-conjugated bridge. core.ac.ukmdpi.com this compound, with its electron-withdrawing cyano groups, is a valuable building block for the acceptor part of such systems. ahnu.edu.cn

The goal of this strategy is to facilitate intramolecular charge transfer from the donor to the acceptor, leading to a large change in dipole moment upon excitation. ossila.com This can enhance various properties, including nonlinear optical activity and performance in photoredox catalysis. rsc.org

Key elements of push-pull design involving this compound derivatives include:

Alternation of the Acceptor: Modifying the position of the cyano groups on the pyrazine ring (e.g., 2,3- vs. 2,6-dicarbonitrile) alters the electronic properties and the extent of ICT. rsc.org

Variation of the Donor: Utilizing different electron-donating groups, such as methoxy (OMe) and methylthio (SMe) groups, allows for the fine-tuning of the molecule's "push" strength. rsc.org

For example, a series of push-pull pyrazine fluorophores has been synthesized using methoxy, dimethylamino, and diphenylamino groups as donors connected to a pyrazine core through various π-conjugated systems. researchgate.net These molecules were synthesized through methods like Knoevenagel condensations and palladium-catalyzed cross-couplings. researchgate.net

The effectiveness of the push-pull design is often evaluated by electrochemical measurements and theoretical calculations. The first reduction potential can be an indicator of the electron-accepting strength of the macrocycle. acs.org In a series of phthalocyanine (B1677752) analogues, replacing benzene rings with pyrazine units and adding electron-withdrawing groups led to a more electron-deficient macrocycle, enhancing the efficiency of ICT. acs.org

Table 2: Components in Push-Pull Molecular Design of Pyrazine Derivatives

| Component | Function | Examples |

|---|---|---|

| Acceptor Core | Electron-withdrawing unit | This compound, Pyrazine-2,3-dicarbonitrile rsc.org |

| Electron Donor | "Push" component | Methoxy (OMe), Methylthio (SMe), Diphenylamino rsc.orgresearchgate.net |

| π-Linker | Conjugated bridge | 2,5-thienylene, Phenylene moieties rsc.orgresearchgate.net |

Spectroscopic and Structural Characterization of Pyrazine 2,6 Dicarbonitrile and Its Derivatives

X-ray Crystallography for Solid-State Structure Determination

Studies on derivatives such as 5,6-diphenylpyrazine-2,3-dicarbonitrile have provided detailed structural information. The analysis revealed a monoclinic crystal system with specific unit cell dimensions. nih.gov Similarly, the crystal structure of 5,6-dimethylpyrazine-2,3-dicarbonitrile has also been determined, showing two independent molecules in the asymmetric unit. nih.gov

Table 3: Crystal Data for Pyrazine (B50134) Dinitrile Derivatives

| Compound | 5,6-Diphenylpyrazine-2,3-dicarbonitrile | 5,6-Dimethylpyrazine-2,3-dicarbonitrile |

|---|---|---|

| Formula | C₁₈H₁₀N₄ | C₈H₆N₄ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 9.2195 (2) | 24.183 (2) |

| b (Å) | 7.2837 (2) | 9.210 (1) |

| c (Å) | 21.5507 (5) | 18.761 (2) |

| **β (°) ** | 101.108 (1) | 130.151 (2) |

| **V (ų) ** | 1420.06 (6) | 3193.8 (6) |

| Z | 4 | 16 |

| Source(s) | nih.gov | nih.gov |

Crystallographic data is crucial for understanding the molecular conformation, including the planarity of ring systems and the spatial orientation of substituents. For non-planar molecules, dihedral angles (the angle between two intersecting planes) are particularly informative.

In the solid-state structure of 5,6-diphenylpyrazine-2,3-dicarbonitrile, the pyrazine ring is not coplanar with the attached phenyl rings. The pyrazine ring forms dihedral angles of 48.08 (7)° and 44.80 (7)° with the two phenyl rings. nih.goviucr.orgnih.gov The dihedral angle between the two phenyl rings themselves is 49.47 (7)°. nih.goviucr.orgnih.gov This twisted conformation is a key structural feature of the molecule in the solid state. Similarly, for 5,6-bis(2-pyridyl)-2,3-pyrazinedicarbonitrile, the pyrazine ring makes dihedral angles with the two pyridine (B92270) rings ranging from 36.5° to 43.1°, depending on the specific molecule in the crystal lattice. researchgate.net

Computational and Theoretical Investigations of Pyrazine 2,6 Dicarbonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electronic structure and energy.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. mostwiedzy.pl It is widely used to investigate the geometric and electronic structures of nitrogen-containing heterocyclic compounds. nih.gov For pyrazine (B50134) derivatives, DFT calculations, often using hybrid functionals like B3LYP, are employed to determine optimized geometries, vibrational frequencies, and electronic properties. mostwiedzy.plresearchgate.net

Studies on related molecules, such as pyrazine-2,3-dicarbonitrile (B77751) and its derivatives, demonstrate that DFT can accurately predict molecular parameters. researchgate.netnih.gov Key electronic properties derived from DFT calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing an indication of the molecule's chemical reactivity and kinetic stability. The presence of electron-withdrawing nitrile groups, as in pyrazine-2,6-dicarbonitrile, is expected to significantly lower the energies of these frontier orbitals compared to the parent pyrazine molecule.

Table 1: Representative DFT-Calculated Properties for Pyrazine Derivatives Note: Data presented is illustrative of typical DFT results for related pyrazine structures, not necessarily for this compound itself.

| Parameter | Typical Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -7.0 to -8.5 eV | Indicates electron-donating ability |

| LUMO Energy | -2.5 to -4.0 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | Relates to chemical stability and electronic transitions |

| Dipole Moment | 1.0 to 3.0 D | Measures charge distribution and polarity |

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic excited states of molecules. uci.eduresearchgate.net It is an extension of DFT that allows for the prediction of electronic absorption spectra (UV-Vis) by calculating vertical excitation energies and oscillator strengths. rsc.orgrsc.org This method is invaluable for understanding how a molecule interacts with light. chemrxiv.org

For aromatic systems like this compound, TD-DFT can predict the energies of π→π* and n→π* transitions. The nitrile substituents are expected to influence the character and energy of these transitions significantly. The accuracy of TD-DFT results can depend on the choice of functional, especially for describing charge-transfer excited states, which can be a factor in molecules with distinct electron-donating and accepting regions. rsc.orgchemrxiv.org

While DFT is highly efficient, higher-level ab initio methods are often required for more accurate energy calculations. Coupled-cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is considered the "gold standard" in quantum chemistry for its high accuracy in calculating energies. acs.org

Due to its high computational cost, CCSD(T) is typically applied to smaller systems or used to benchmark less expensive methods. In the context of this compound, CCSD(T) calculations would be ideal for determining precise stabilization energies, such as those arising from intermolecular interactions in dimers or clusters. acs.org For example, studies on pyrazine dimers have used CCSD(T) to calculate the stabilization energies of different geometric arrangements, providing definitive data on the most stable structures. acs.org

Modeling of Intermolecular Interactions (e.g., CH···π, CH···N)

The nitrile groups and the aromatic ring of this compound create a rich landscape for various non-covalent interactions. Theoretical modeling is essential for identifying and quantifying these weak forces, which govern the molecule's solid-state packing and interactions with other molecules.

Quantum-chemical calculations on dimers of pyrazine and related molecules have shown a competition between several types of interactions:

π-π Stacking: Interactions between the electron clouds of aromatic rings. Cross-displaced stacked structures are often found to be the most stable. acs.org

CH···N Interactions: Weak hydrogen bonds where a C-H bond acts as a hydrogen donor and a nitrogen lone pair on the pyrazine ring acts as the acceptor. acs.orgnih.gov

CH···π Interactions: A form of hydrogen bonding where the π-system of the aromatic ring serves as the hydrogen bond acceptor. acs.org

For this compound, the nitrogen atoms of the cyano groups could also act as hydrogen bond acceptors. High-level calculations, such as CCSD(T), are crucial for accurately determining the relative strengths of these competing interactions and predicting the most stable intermolecular geometries. acs.org

Theoretical Prediction of Spectroscopic Signatures (e.g., Anharmonic Vibrational Analysis)

Computational methods are widely used to predict spectroscopic signatures, which aids in the interpretation of experimental data. DFT calculations can provide harmonic vibrational frequencies, which correspond to the normal modes of molecular vibration. These calculated frequencies are often scaled to better match experimental infrared (IR) and Raman spectra. mdpi.com

However, for a more precise interpretation, especially in regions with complex overlapping peaks or Fermi resonances, anharmonic vibrational analysis is necessary. acs.org Anharmonic calculations provide frequencies that are typically in better agreement with experimental spectra and can also predict overtone and combination bands. For dimers of pyrazine, anharmonic analysis has been shown to be essential for correctly assigning observed IR spectra to specific dimer structures, as the C-H stretching region can be particularly sensitive to intermolecular interactions. acs.org

Electronic Delocalization and Aromaticity Analysis

Pyrazine is an aromatic heterocycle. The introduction of two strongly electron-withdrawing dicarbonitrile groups at the 2 and 6 positions is expected to have a profound impact on the electronic delocalization and aromaticity of the ring.

Several computational tools are used to quantify aromaticity:

Nucleus-Independent Chemical Shift (NICS): This method involves calculating the magnetic shielding at the center of the ring. A negative NICS value is indicative of a diatropic ring current and thus aromaticity.

Electron Localization Function (ELF): ELF analysis provides a measure of electron localization. In aromatic systems, it shows delocalized basins of electron density above and below the ring plane. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the electron density topology. The delocalization index (DI) between non-bonded atoms, particularly those in a para-relationship, is used as a measure of aromaticity. mdpi.com

Molecular Simulations of Chemical Processes

Theoretical studies on dicyanopyrazine (DPZ) systems have provided some general insights that may be relevant to this compound. For instance, it has been noted that in such systems, the Lowest Unoccupied Molecular Orbital (LUMO) is typically localized on the pyrazine core. In substituted derivatives, the Highest Occupied Molecular Orbital (HOMO) is generally situated on the donor groups. This separation of molecular orbitals is a key factor in the electronic and photophysical properties of these compounds.

The 2,6-isomeric arrangement in dicyanopyrazines is suggested to possess a higher degree of aromaticity compared to the 2,3-isomer, which in turn leads to a lower extent of intramolecular charge transfer (ICT). The degree of ICT is a critical parameter that significantly influences the material's photophysical and electronic properties.

While these general theoretical concepts for the dicyanopyrazine class of molecules exist, specific quantitative data from molecular simulations of chemical processes for this compound, such as reaction pathways, transition states, or molecular dynamics simulations, are not present in the surveyed literature. Further computational research would be necessary to provide detailed insights into the specific chemical processes of this compound at a molecular level.

Due to the lack of specific data in the scientific literature concerning molecular simulations of chemical processes for this compound, no data tables can be generated for this section.

Applications of Pyrazine 2,6 Dicarbonitrile in Advanced Materials Science

Role in Organic Electronic Materials

The strong electron-deficient character of the pyrazine-2,6-dicarbonitrile core makes it a compelling component for organic electronic materials. The combination of the electron-poor pyrazine (B50134) ring and the powerful electron-withdrawing nitrile groups results in a molecule with a low-lying Lowest Unoccupied Molecular Orbital (LUMO), a desirable property for materials that need to accept and transport electrons.

Studies on analogous compounds, such as those based on pyridine-3,5-dicarbonitrile, have demonstrated their potential. These materials exhibit good electron-injecting and hole-blocking properties due to their high ionization potentials. nih.govresearchgate.net Polyaromatic systems containing pyridine-dicarbonitrile fragments show promising electron-transporting properties, making them suitable for use in OLEDs. nih.govresearchgate.net Furthermore, related compounds like 3,6-dibromopyrazine-2,5-dicarbonitrile have been successfully used as electron-deficient solid additives to optimize the performance of binary organic solar cells. rsc.org Similarly, halogenated 9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile has been incorporated as an end group in non-fullerene acceptors for stable and efficient OSCs. nih.gov These findings suggest that the pyrazine-dicarbonitrile scaffold is a powerful building block for creating high-performance organic semiconductors.

One of the most promising applications of the pyrazine-dicarbonitrile unit is in the design of emitters for OLEDs, particularly those that exhibit Thermally Activated Delayed Fluorescence (TADF). TADF is a mechanism that allows OLEDs to harvest both singlet and triplet excitons for light emission, theoretically enabling 100% internal quantum efficiency without the need for expensive heavy metals like iridium or platinum. nih.gov

The key to designing a TADF molecule is to create a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states. This is typically achieved by constructing a donor-acceptor (D-A) molecule where the highest occupied molecular orbital (HOMO) is localized on the donor unit and the LUMO is localized on the acceptor unit. The strong electron-accepting nature of pyrazine-dicarbonitrile makes it an excellent acceptor moiety. tandfonline.com Introducing cyano groups to a pyrazine ring enhances its electron-withdrawing capability, which is a critical strategy for tuning the electronic properties of TADF emitters. nih.gov

Research on related pyrazine-based systems has validated this approach. For instance, emitters using 2-cyanopyrazine as an acceptor have been developed for blue TADF OLEDs. nih.gov A novel acceptor, imidazo-pyrazine-5,6-dicarbonitrile, has been used to create emitters with photoluminescent quantum yields up to 54% that exhibit TADF or room-temperature phosphorescence. nih.gov Pyridine-3,5-dicarbonitrile has also been used as a core for orange-red TADF emitters with high efficiency and reduced roll-off at high brightness. researchgate.netrsc.org By combining a pyrazine acceptor with various donor moieties, researchers have created deep-blue and sky-blue TADF emitters for OLEDs with high external quantum efficiencies (EQEs). st-andrews.ac.ukchemrxiv.org

Table 1: Photophysical and Device Performance of Selected Dicarbonitrile-Based TADF Emitters

| Emitter | Donor Moiety | Acceptor Core | ΔEST (eV) | PLQY (%) | λEL (nm) | Max. EQE (%) | Reference |

|---|---|---|---|---|---|---|---|

| bis-PXZ-PCN | Phenoxazine (PXZ) | Pyridine-3,5-dicarbonitrile | 0.04 | - | 600 | 9.8 | rsc.org |

| DTCz-Pz | 3,6-di-tert-butyl-9H-carbazole | Pyrazine | 0.27 | 65 | 460 | 11.6 | st-andrews.ac.uk |

| BFCZPZ2 | Benzofuro-carbazole | Pyrazine | 0.31 | 91 | 464 | 21.3 | st-andrews.ac.ukchemrxiv.org |

| TCzPZCN | 3,6-di-tert-butylcarbazole | 2-Cyanopyrazine | <0.1 | - | - | 7.6 | nih.gov |

Note: Data presented is for analogous or related compounds to illustrate the role of the dicyanopyrazine/pyridine (B92270) acceptor unit. PLQY = Photoluminescence Quantum Yield; λEL = Electroluminescence Peak; Max. EQE = Maximum External Quantum Efficiency.

Applications in Photoredox Catalysis

Dicyanopyrazine (DPZ) derivatives, including those based on the this compound scaffold, have emerged as potent organophotoredox catalysts. mdpi.com Their effectiveness stems from a highly polarized "push-pull" system where the dicyanopyrazine core acts as a strong electron-withdrawing unit. The design principle involves attaching electron-donating groups (EDGs) to the pyrazine ring, which allows for the tuning of the catalyst's photochemical properties. mdpi.comresearchgate.net

The photochemistry of DPZ catalysts is characterized by the localization of the Lowest Unoccupied Molecular Orbital (LUMO) on the electron-deficient pyrazine core and the Highest Occupied Molecular Orbital (HOMO) on the electron-donating substituents. mdpi.comresearchgate.net This separation facilitates an effective charge-transfer (CT) character upon photoexcitation. mdpi.com These catalysts typically have a short excited singlet state (S₁) lifetime of less than 1 nanosecond due to weak fluorescence. Consequently, the catalytically active state is the excited triplet state (T₁), from which the reaction proceeds. mdpi.comresearchgate.net

The primary mechanism of action for DPZ catalysts involves single-electron transfer (SET). mdpi.com Upon absorption of visible light, the catalyst is promoted to its excited state, becoming a powerful oxidant or reductant. It can then engage in SET with a substrate molecule, generating a radical intermediate that can participate in a wide range of chemical transformations. princeton.edunih.gov This process allows for the activation of otherwise stable organic molecules under exceptionally mild conditions, using light as a renewable energy source. mdpi.comnih.gov Some advanced designs incorporate features like a free N-H group, which enables a catalytic multisite proton-coupled electron transfer (MS-PCET) mechanism, further expanding the scope of accessible reactions to include highly redox-inert substrates. acs.org

The catalytic performance of dicyanopyrazine photoredox catalysts can be systematically optimized by modifying their molecular structure. The relationship between the structure, the resulting electrochemical properties, and the catalytic activity is a key area of research. researchgate.netrsc.orgrsc.org Two primary structural features are targeted for optimization: the electron-donating groups at positions 5 and 6 and the electron-withdrawing heterocyclic core. mdpi.com

The main strategy for tuning the reduction potential of the catalyst is the modification of the donor groups. mdpi.comresearchgate.net By varying the strength and nature of these groups, the HOMO and LUMO energy levels can be precisely controlled. This, in turn, modulates the excited-state redox potentials, allowing the catalyst to be tailored for specific chemical transformations. For instance, increasing the electron-donating strength of the substituents enhances the catalyst's reducing power in the excited state.

The following table outlines the key relationships between structural modifications and catalyst properties.

| Structural Feature | Property Affected | Optimization Goal |

| Electron-Donating Groups (EDGs) | HOMO/LUMO energy levels, Redox potential | Tailor the catalyst's reducing or oxidizing power for a specific reaction. mdpi.comresearchgate.net |

| Electron-Withdrawing Core | LUMO localization, Charge-transfer character | Maintain a strong driving force for electron transfer. mdpi.com |

| π-Conjugated System | Electron transport, Catalyst stability | Enhance the efficiency and robustness of the photocatalyst. mdpi.com |

Supramolecular Chemistry and Self-Assembly

Pyrazine derivatives, including those related to this compound, are effective building blocks for constructing complex supramolecular architectures through hydrogen bonding. rsc.org The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, while appropriate functional groups attached to the ring can serve as hydrogen bond donors.

For example, studies on pyrazine-2,5-dicarboxamides have shown that molecules can be linked by N-H⋯N hydrogen bonds to form layers or corrugated sheets. nih.gov These layers can be further connected by weaker C-H⋯O hydrogen bonds, ultimately forming a three-dimensional supramolecular structure. nih.gov The specific geometry and dimensionality of the resulting architecture are dictated by the substitution pattern on the pyrazine ring and the nature of the appended functional groups.

In more complex systems, pyrazine-based ligands are used in conjunction with metal complexes to create extended networks. In one such case, anionic 1D chains of [Zn(CN₂pyzdione)₂(pyz)]²⁻ were linked to discrete [Zn(H₂O)₆]²⁺ units via multiple O-H⋯O hydrogen-bonding interactions. mdpi.com These interactions, along with π-π stacking between the pyrazine rings, result in the formation of a robust 3D supramolecular structure. mdpi.com The directionality and specificity of hydrogen bonds make them a powerful tool for the rational design and engineering of crystalline solids with desired topologies and properties.

Coordination-driven self-assembly is a powerful strategy that utilizes the defined coordination geometries of metal ions to assemble multitopic organic ligands into discrete, well-defined supramolecular structures. uoa.gr Pyrazine-based molecules, designed as rigid tectons with specific bite angles, are excellent candidates for this approach. rsc.org

By attaching coordinating units, such as pyridine, to a central pyrazine core, new donor tectons can be synthesized. These building blocks can then be reacted with complementary metal acceptors, such as organoplatinum complexes, to drive the self-assembly of predictable, two-dimensional polygons like triangles, squares, or hexagons. rsc.orgnih.gov The stoichiometry and purity of these nanoscalar hexagonal ensembles have been confirmed using techniques like multinuclear NMR and mass spectrometry. rsc.org

This method allows for the construction of complex, functional architectures from simple components. frontiersin.org For instance, pyrene-based ligands containing pyridyl coordinating groups have been incorporated into self-assembled metallacycles, endowing the final structures with unique photophysical properties that are tunable by altering the size of the metallacycle. nih.gov The predictability and fidelity of coordination-driven self-assembly make it a cornerstone of modern supramolecular chemistry for creating materials with applications in sensing, catalysis, and molecular encapsulation. nih.gov

Polymer Chemistry and Resin Formation

This compound serves as a specialized building block in the field of advanced materials, particularly in polymer chemistry and the formation of high-performance resins. Its rigid, aromatic structure and the presence of two reactive nitrile groups allow for its incorporation into various polymer backbones, imparting unique thermal and electronic properties to the resulting materials. The compound is recognized as an intermediate in the production of specific thermosetting polymers, such as epoxy resins cymitquimica.com.

Detailed Research Findings

Research into pyrazine-containing polymers, while not exhaustive, highlights the potential of the pyrazine nucleus to create novel materials. Although studies focusing specifically on this compound are limited in public literature, extensive research on structurally analogous pyrazine derivatives provides significant insight into its expected behavior and applications in polymerization.

A notable area of research involves the synthesis of biobased aromatic polyesters using pyrazine-based diacid monomers. In one such study, a series of twelve pyrazine-containing polyesters were synthesized via a two-step melt transesterification–polycondensation procedure acs.org. This research demonstrated that the incorporation of the pyrazine ring into the polymer backbone yields materials with a range of molecular weights and thermal characteristics. The resulting polyesters exhibited molecular weights between 12,300 and 47,500 g/mol , with half of the synthesized polymers being amorphous and the other half semi-crystalline acs.org.

The thermal stability of these pyrazine-based polyesters was found to be linked to the degradation temperature of the pyrazine monomer itself, suggesting that thermal processing of such materials would be limited to temperatures around 180–190 °C acs.org. This indicates that the inherent thermal properties of the pyrazine ring are a critical factor in defining the operational window for any polymers derived from this compound.

Furthermore, the pyrazine moiety is a key component in the construction of more complex polymeric architectures like coordination polymers and covalent organic frameworks (COFs). In coordination polymers, the nitrogen atoms of the pyrazine ring act as ligands to connect metal centers, creating extended one-, two-, or three-dimensional networks acs.orgnih.gov. The rigid and linear nature of the pyrazine unit is instrumental in forming these structured materials, which have applications in gas adsorption and sensing acs.orgnih.gov. Similarly, pyrazine-cored COFs have been developed for applications such as CO2 capture, leveraging the nitrogen-rich heterocyclic structure to create porous materials with high stability rsc.org.

These research avenues underscore the versatility of the pyrazine ring, and by extension this compound, as a component for creating advanced polymers with tailored properties for specific, high-performance applications.

Research Data on Pyrazine-Based Polyesters

The following table summarizes the properties of a series of biobased polyesters synthesized from dimethylpyrazine dipropionic acid (DMDPP) and various diols, illustrating the impact of the pyrazine monomer on the final polymer characteristics acs.org.

| Polymer Designation | Diol Monomer | Molecular Weight (g/mol) | Dispersity (Đ) | Crystallinity |

|---|---|---|---|---|

| DMDPP-C2 | Ethylene glycol | 12,300 | 2.1 | Semi-crystalline |

| DMDPP-C4 | 1,4-Butanediol | 27,100 | 2.2 | Semi-crystalline |

| DMDPP-C6 | 1,6-Hexanediol | 32,500 | 2.3 | Semi-crystalline |

| DMDPP-C10 | 1,10-Decanediol | 47,500 | 2.0 | Semi-crystalline |

| DMDPP-NPG | Neopentylglycol | 19,600 | 1.9 | Amorphous |

| DMDPP-CHDM | Cyclohexanedimethanol | 24,800 | 2.1 | Amorphous |

Conclusion and Future Research Perspectives for Pyrazine 2,6 Dicarbonitrile

Current Trends and Emerging Research Areas

Research involving pyrazine-2,6-dicarbonitrile and its derivatives is currently centered on their application in photoredox catalysis. The core structure is an ideal electron acceptor, making it a crucial component in the design of "push-pull" molecules, where electron-donating groups are attached to the pyrazine (B50134) scaffold. rsc.orgnih.gov This arrangement facilitates intramolecular charge-transfer (ICT), a key property for organic photoredox catalysts. rsc.org

A significant trend is the systematic structural modification of the dicyanopyrazine (DPZ) framework to fine-tune its photophysical and electrochemical properties. nih.gov Researchers are exploring how changing the position of the nitrile groups (e.g., comparing 2,3-dicarbonitrile isomers with the 2,6-dicarbonitrile structure) and altering the attached electron-donating moieties and π-linkers can modulate the catalyst's performance. nih.gov This allows for the creation of a diverse portfolio of catalysts with tailored redox potentials and broad absorption of visible light, making them suitable for a wide range of chemical transformations. rsc.orgnih.gov

Emerging applications for these DPZ-based catalysts include:

Cross-dehydrogenative coupling reactions. nih.gov

Oxidations and oxidative hydroxylations.

Reductive dehalogenations.

Challenging annulation reactions. nih.gov

The primary goal of this research is to develop efficient, inexpensive, and environmentally benign organic photocatalysts that can replace traditional catalysts based on expensive and toxic heavy metals like ruthenium and iridium. nih.gov

Challenges and Opportunities in Synthetic Chemistry and Material Science Applications

Synthetic Chemistry:

A primary challenge in the broader application of this compound is its synthesis. Researchers have reported difficulties in preparing the molecule from starting materials like 2,6-dibromopyrazine (B1357810) using standard cyanation methods. researchgate.netechemi.com Failed attempts using reagents such as CuCN/NaCN or Pd(PPh₃)₄/Zn(CN)₂ have prompted a search for more robust and higher-yielding synthetic routes. researchgate.netechemi.com

This challenge presents a significant opportunity for the development of novel synthetic methodologies. Exploring advanced catalytic systems, such as palladium-catalyzed cyanation promoted by additives, could provide more efficient and reliable pathways to the this compound core. researchgate.net Overcoming this synthetic hurdle is critical for making the compound and its derivatives more accessible for research and potential commercial applications.

Material Science Applications:

In material science, the key opportunity lies in the exceptional tunability of dicyanopyrazine-based materials. nih.govmdpi.com The push-pull arrangement allows for facile tuning of properties by modifying the donor, acceptor, or π-linker components of the molecule. nih.gov This adaptability makes them highly promising candidates for a new generation of organic photoredox catalysts. rsc.orgnih.gov These organic dyes are attractive because they are cheap, readily available, and possess good catalytic activity, although property tuning in common dyes like Eosin Y is often limited. nih.gov Pyrazine-based systems offer a distinct advantage with their potential for extensive modification.

However, challenges remain in ensuring the stability and high activity of these materials. The development of catalysts that are robust under various reaction conditions and can be used at low catalytic loadings is an ongoing area of research. The stability of the photocatalyst is a key property that can be tuned by incorporating different π-systems into the DPZ derivatives. mdpi.com

Outlook for Advanced Functional Materials based on this compound

The future for advanced functional materials derived from this compound is promising, extending beyond photoredox catalysis. The unique electronic properties of the dicyanopyrazine core make it a valuable component for a range of organic electronic materials.

The development of novel covalent organic frameworks (COFs) incorporating pyrazine units has shown potential in applications like gas storage and separation. scispace.comrsc.org The nitrogen-rich structure of this compound could be leveraged to create COFs with high selectivity for CO₂ capture.

Furthermore, the pyridine-dicarbonitrile moiety, a structurally related system, has gained significant attention in the development of materials for organic light-emitting diodes (OLEDs), particularly those exhibiting thermally activated delayed fluorescence (TADF). researchgate.netnih.gov The electron-accepting nature of the dicarbonitrile-functionalized aromatic system is crucial for these properties. This suggests a potential research avenue for this compound derivatives in the field of organic electronics, including as electron-transporting semiconductors. researchgate.net

Future research will likely focus on the rational design of this compound derivatives with precisely controlled electronic and photophysical properties. By combining experimental synthesis with computational studies, scientists can predict and create next-generation materials for a variety of applications, from more efficient and selective chemical synthesis to innovative organic electronic devices. researchgate.net The versatility of the this compound scaffold ensures its place as a key building block in the future of functional organic materials.

Q & A

Q. Table 1. Key Synthetic Routes for this compound Derivatives

| Reaction Type | Conditions | Yield | Key Characterization Techniques | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | NaH, dioxane, 100°C, 24 h | 60–85% | IR (CN stretch), ¹H/¹³C NMR, HR-MS | |

| Suzuki-Miyaura Coupling | Pd catalyst, THF, reflux, 1–14 h | 25–60% | TLC (Rf), ¹H-NMR, MALDI-MS | |

| Methanol Substitution | MeOH, K₂CO₃, reflux, 4 h | 85% | ¹H-NMR (δ 4.12 ppm), melting point |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.